molecular formula C16H18N2O5S B585379 N-Desbutyl-N-propyl Bumetanide-d5 CAS No. 1346601-70-4

N-Desbutyl-N-propyl Bumetanide-d5

Cat. No. B585379
CAS RN: 1346601-70-4
M. Wt: 355.42
InChI Key: YZACFNSGLDGBNP-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desbutyl-N-propyl Bumetanide-d5 is a biochemical used for proteomics research . It is an analogue of N-Desbutyl-N-propyl Bumetanide, which is an impurity of Bumetanide . It is also known as 3-(Aminosulfonyl)-4-phenoxy-5-(propylamino)benzoic Acid or 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid .


Molecular Structure Analysis

The molecular formula of N-Desbutyl-N-propyl Bumetanide-d5 is C16H18N2O5S . Its structure includes a phenoxy group, a propylamino group, and a sulfamoylbenzoic acid group . The InChI string representation of its structure is InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11 (16 (19)20)10-14 (24 (17,21)22)15 (13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3, (H,19,20) (H2,17,21,22)/i3D,4D,5D,6D,7D .


Physical And Chemical Properties Analysis

N-Desbutyl-N-propyl Bumetanide-d5 has a molecular weight of 355.4 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 7 . Its Exact Mass and Monoisotopic Mass are both 355.12502658 g/mol . The Topological Polar Surface Area is 127 Ų . It has a Heavy Atom Count of 24 .

Mechanism of Action

While specific information about the mechanism of action of N-Desbutyl-N-propyl Bumetanide-d5 is not available, Bumetanide, a related compound, is known to inhibit the reabsorption of sodium and chloride in the ascending loop of Henle and proximal renal tubule, interfering with the chloride-binding cotransport system . This mechanism increases the excretion of water, sodium chloride, magnesium phosphate, and calcium .

properties

IUPAC Name

4-(2,3,4,5,6-pentadeuteriophenoxy)-3-(propylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZACFNSGLDGBNP-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desbutyl-N-propyl Bumetanide-d5

Synthesis routes and methods I

Procedure details

Name
CCCNc1cc(C(=O)OCC)cc(S(N)(=O)=O)c1Oc1ccccc1
Quantity
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reactant
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate (1 g) was dissolved in 1N sodium hydroxide (15 ml), and heated on a steam bath for 1 hour. After cooling, the 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid was precipitated by addition of 4N hydrochloric acid until the pH was 2.5; the melting point was 223°-224°C.
Name
Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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